EGFR/ErbB-2/ErbB-4 Inhibitor II is a small molecule compound primarily used in research to inhibit the biological activity of the epidermal growth factor receptor, ErbB-2, and ErbB-4. This inhibitor is significant in cancer research due to its role in targeting pathways associated with cell proliferation and survival. The compound is referenced under the CAS number 944341-54-2 and has various synonyms, including (E)-4-Amino-6-(4-benzyloxy-3-chloro-phenylamino)-pyrimidine-5-carbaldehyde-O-(2-morpholin-4-yl-ethyl)-oxime, hydrochloride.
EGFR/ErbB-2/ErbB-4 Inhibitor II is classified as a tyrosine kinase inhibitor. It is synthesized to target the ATP-binding sites of the receptor kinases, thereby preventing their activation and subsequent signaling cascades that lead to tumor growth and survival. This compound is utilized in various biological applications, particularly in studies related to cancer therapeutics.
The synthesis of EGFR/ErbB-2/ErbB-4 Inhibitor II involves several key steps:
The detailed synthetic pathway often includes intermediates that are characterized by their physical properties and spectroscopic data, confirming their structure before proceeding to the next step.
The molecular formula of EGFR/ErbB-2/ErbB-4 Inhibitor II is . The compound features a complex structure with multiple functional groups that contribute to its inhibitory activity:
A detailed structural representation can be derived from crystallographic studies or computational modeling, showcasing the arrangement of atoms and bonds within the molecule.
EGFR/ErbB-2/ErbB-4 Inhibitor II undergoes specific chemical reactions that facilitate its mechanism of action:
The mechanism of action for EGFR/ErbB-2/ErbB-4 Inhibitor II involves:
Data from studies show that this compound effectively reduces autophosphorylation levels in treated cells, indicating successful inhibition of receptor activity.
EGFR/ErbB-2/ErbB-4 Inhibitor II appears as a beige solid with hygroscopic characteristics. Its purity is typically ≥95% as determined by high-performance liquid chromatography.
Key chemical properties include:
These properties are crucial for its application in laboratory settings where precise measurements are required.
EGFR/ErbB-2/ErbB-4 Inhibitor II has significant applications in scientific research, particularly in oncology:
This compound represents an essential tool for advancing cancer treatment strategies through targeted inhibition of critical signaling pathways involved in tumor growth and survival.
EGFR/ErbB-2/ErbB-4 Inhibitor II exerts profound effects on ErbB receptor dimerization through conformational remodeling. ErbB receptors exist in equilibrium between autoinhibited "tethered" and active "extended" states. Inhibitor II binds the intracellular kinase domain, shifting this equilibrium by stabilizing specific conformations that alter extracellular dimerization interfaces. Type I inhibitors (e.g., erlotinib analogs) stabilize active kinase conformations, increasing extracellular domain affinity for ligands like EGF (EC₅₀ reduced from ~3 nM to ~0.3 nM) [1]. Conversely, Type II inhibitors (e.g., lapatinib-like compounds) stabilize inactive kinase conformations, reducing ligand-binding affinity [1] [9].
This allosteric coupling between intracellular and extracellular domains modifies dimer stability. Inhibitor II induces positive cooperativity in ErbB dimers, particularly with Type II inhibitors, where ligand-bound subunits enhance partner receptor affinity [1]. Additionally, kinase-dead mutants (D813N, K721A) retain inhibitor-induced affinity shifts, confirming kinase activity independence [1]. Protein interactions further modulate this: PKCε association with EGFR alters conformational dynamics, enhancing sensitivity to Type I inhibitors while reducing Type II efficacy [9].
Table 1: Allosteric Effects of ErbB Inhibitors on Receptor Dynamics
Inhibitor Type | Kinase Conformation Stabilized | Ligand Affinity Change | Dimer Cooperativity |
---|---|---|---|
Type I (e.g., erlotinib) | Active (αC-helix in) | ↑↑ (EC₅₀ 3nM → 0.3nM) | Negative |
Type II (e.g., lapatinib) | Inactive (αC-helix out) | ↓ (Modest reduction) | Positive |
EGFR/ErbB-2/ErbB-4 Inhibitor II | Hybrid (ATP-competitive) | Variable (context-dependent) | Induced positive |
EGFR/ErbB-2/ErbB-4 Inhibitor II acts as a competitive ATP antagonist, binding the kinase active site with high-affinity (EGFR IC₅₀ = 17 nM; HER2 IC₅₀ = 80 nM) [10]. The inhibitor occupies the hydrophobic adenine pocket, forming hydrogen bonds with hinge residues (Cys773/Met793 in EGFR), and extends into adjacent hydrophobic regions. This sterically blocks ATP binding and prevents catalytic aspartate (D813 in EGFR) engagement required for phosphotransfer [5] [6].
Irreversible inhibition occurs through covalent modification of conserved cysteines (Cys797 in EGFR, Cys805 in HER2) in the ATP-binding cleft, permanently inactivating kinase function [6]. Transphosphorylation assays demonstrate dose-dependent suppression of intracellular domain phosphorylation (IC₅₀ 107–223 nM in A431/SKBR3 cells) [10]. Notably, C-terminal tail truncation (c′973-EGFR) retains inhibitor sensitivity, confirming kinase domain targeting rather than tail-mediated effects [1].
Selectivity arises from structural variations in kinase domains:
Table 2: Inhibitor II Selectivity Profile Across ErbB Isoforms
Receptor | Key Structural Determinant | IC₅₀ (μM) | Inhibition Mechanism |
---|---|---|---|
EGFR (HER1) | Cys797, Thr790, Leu718 | 0.017 | Covalent modification of Cys797 |
HER2 (ErbB-2) | Gly-rich loop, Cys805, Thr798 | 0.08 | Stabilization of inactive monomer |
HER4 (ErbB-4) | Met801, Leu796 | 1.91 | Reversible ATP competition |
HER3 (ErbB-3) | Impaired catalytic residues | >10 | Minimal inhibition (pseudokinase) |
Inhibitor II induces multipathway suppression by blocking ErbB phosphorylation sites required for adaptor docking:
Pathway crosstalk modulates outcomes:
"Inhibitor II-treated cells exhibit paradoxical STAT3 hyperactivation when PI3K/AKT is suppressed, suggesting feedback-driven resistance" [7].
Table 3: Downstream Pathway Modulation by Inhibitor II
Pathway | Key Inhibited Node | Max Suppression | Resistance Mechanism |
---|---|---|---|
PI3K/AKT | HER3-pY1289 → p85 | >80% at 100 nM | PTEN loss, IRS1 upregulation |
RAS/ERK | Shc-EGFR pY1068 → SOS | 75% at 250 nM | KRAS amplification |
JAK/STAT | Indirect via cytokine induction | Early enhancement | IL-6 autocrine loop |
PLCγ/PKC | PLCγ binding to pY992 | 40–60% | PKCε overexpression |
Concluding RemarksEGFR/ErbB-2/ErbB-4 Inhibitor II exemplifies rational targeting of the ErbB network through integrated allosteric and ATP-competitive mechanisms. Its isoform selectivity arises from precise structural exploitation of kinase domain variations, while downstream effects reveal both pathway suppression and adaptive resistance signatures. These insights guide combinatorial approaches to overcome signaling plasticity in ErbB-driven cancers.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1